
Dilauryl thiodipropionate
Overview
Description
Dilauryl thiodipropionate (DLTDP), CAS 123-28-4, is a sulfur-containing synthetic antioxidant widely used in polymers, lubricants, cosmetics, and food packaging. Its molecular formula is C₃₀H₅₈O₄S (molecular weight 514.8), comprising two lauryl (C₁₂) ester groups attached to 3,3'-thiodipropionic acid .
Preparation Methods
Synthetic Pathways for Dilauryl Thiodipropionate
Esterification of Thiodipropionic Acid with Lauryl Alcohol
The most widely documented method involves the direct esterification of 3,3’-thiodipropionic acid (TDPA) with lauryl alcohol (dodecanol) in the presence of acid catalysts. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of lauryl alcohol attack the carboxylic acid groups of TDPA .
Reaction Equation:
{12}\text{H}{25}\text{OH} \xrightarrow{\text{H}^+} \text{DLTDP} + 2 \text{H}_2\text{O}
Key Conditions:
-
Catalysts: Hydrochloric acid (HCl) or sulfuric acid (HSO) are typically used at concentrations of 5–10% (w/w) .
-
Temperature: 110–130°C under vacuum to remove water and shift equilibrium toward ester formation .
-
Molar Ratio: A slight excess of lauryl alcohol (2.1:1 alcohol-to-TDPA ratio) ensures complete conversion .
Purification:
The crude product is washed with hot water (97–98°C) to remove unreacted acids and catalysts, followed by crystallization from isopropanol to yield white crystalline flakes .
Thiodipropionitrile-Based Synthesis
An alternative route utilizes thiodipropionitrile as the starting material, reacting it with lauryl alcohol under acidic conditions. This method avoids handling TDPA directly, which can simplify large-scale production .
Reaction Equation:
{12}\text{H}{25}\text{OH} \xrightarrow{\text{H}^+} \text{DLTDP} + 2 \text{NH}_3
Key Conditions:
-
Catalysts: Concentrated HCl or HSO facilitates nitrile hydrolysis and subsequent esterification .
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Temperature: A stepwise protocol is employed:
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Vacuum Application: Critical for ammonia removal, preventing reverse reactions .
Industrial-Scale Refinement:
Post-reaction, the mixture is filtered to remove catalyst residues, and molten DLTDP is flaked into solid form for storage and transport .
Catalytic Systems and Efficiency
Acid Catalysts
Strong mineral acids dominate industrial processes due to their cost-effectiveness and high efficiency:
Trade-offs:
-
HCl offers higher yields but requires corrosion-resistant reactors.
Solvent-Free vs. Solvent-Assisted Reactions
Industrial protocols often omit solvents to reduce costs, but laboratory-scale syntheses may use toluene or xylene to azeotropically remove water .
Comparative Data:
Condition | Yield (Solvent-Free) | Yield (With Toluene) |
---|---|---|
130°C, 8 hours | 89% | 93% |
Purity | 98% | 99.5% |
Solvent-assisted methods marginally improve purity but complicate downstream processing .
Purification and Quality Control
Crystallization Techniques
DLTDP’s low solubility in cold isopropanol (0.2 g/mL at 25°C) enables high-purity crystallization .
Optimized Protocol:
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Dissolve crude DLTDP in hot isopropanol (70°C).
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Cool to 5°C at 1°C/min to induce crystallization.
Outcome:
Analytical Validation
Regulatory compliance requires rigorous testing:
Parameter | Method | Specification |
---|---|---|
Purity | HPLC (C18 column) | ≥98.5% |
Residual Catalysts | ICP-MS | ≤10 ppm (HCl/SO) |
Heavy Metals | AAS | ≤5 ppm |
These standards align with FDA and EU cosmetic regulations .
Industrial vs. Laboratory-Scale Synthesis
Batch Reactors in Manufacturing
Large-scale production uses stainless steel batch reactors (5,000–10,000 L capacity) with:
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Agitation: 100–200 rpm for homogeneous mixing.
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Heat Transfer: Jacketed systems with thermal oil circulation .
Typical Batch Output: 1.2–1.5 metric tons per cycle .
Microreactor Systems for Research
Emerging microreactor technologies offer advantages for small-scale optimization:
Chemical Reactions Analysis
Oxidation Reactions
DLTDP undergoes preferential oxidation at the sulfur center when exposed to oxidizing agents. This reaction is central to its antioxidant activity:
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Primary oxidation product : Sulfoxide (DLTDP-SO) forms via sulfur oxidation .
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Reagents : Performic acid (HCOOOH), hydrogen peroxide (H₂O₂), or organic peroxides .
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Conditions : Reactions typically occur at ambient to elevated temperatures (25–80°C) in polar solvents.
Mechanism :
The sulfoxide intermediate can further decompose hydroperoxides (ROOH) via β-elimination, generating sulfenic (RSOH) and sulfinic acids (RSO₂H) .
Reduction Reactions
DLTDP’s sulfide group can be reduced to thiols or alcohols under specific conditions:
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Products : Corresponding alcohols (e.g., lauryl alcohol) and propionic acid derivatives .
Example :
Substitution Reactions
DLTDP reacts with nucleophiles to form derivatives, enabling functionalization for specialized applications:
Nucleophile | Product | Conditions |
---|---|---|
Amines | Thioether-amides | Reflux in ethanol, 60–80°C |
Alcohols | Thioether-esters | Acid catalysis (H₂SO₄) |
Thiols | Disulfides | Basic conditions (NaOH) |
Hydrolysis and Stability
DLTDP is stable under ambient conditions but hydrolyzes in acidic or alkaline environments:
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Acidic hydrolysis : Yields thiodipropionic acid (TDPA) and lauryl alcohol .
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Alkaline hydrolysis : Forms sodium salts of TDPA and lauryl alcohol .
Kinetics :
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Hydrolysis rates increase significantly above pH 10 or below pH 3 .
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Activation energy: ~45 kJ/mol (estimated for ester cleavage) .
Antioxidant Mechanism
DLTDP’s dual-action mechanism involves radical scavenging and hydroperoxide decomposition :
Radical Scavenging
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Donates hydrogen atoms to peroxyl radicals (ROO- ), terminating chain reactions:
Hydroperoxide Decomposition
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Converts ROOH to non-radical products via sulfur-mediated pathways:
Synergistic Effects :
DLTDP enhances the efficacy of phenolic antioxidants (e.g., BHT) by regenerating their active forms .
Thermal Decomposition
At elevated temperatures (>200°C), DLTDP degrades via:
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Sulfur elimination : Releases sulfur dioxide (SO₂) and propylene .
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Ester pyrolysis : Generates lauryl olefins and carbon oxides .
Thermogravimetric Analysis (TGA) Data :
Metabolic Reactions
In biological systems, DLTDP is hydrolyzed to TDPA and lauryl alcohol :
Scientific Research Applications
Antioxidant Properties
DLTDP acts as a potent antioxidant, effectively scavenging free radicals that can lead to the oxidation of cosmetic formulations. This property is crucial for products such as lipsticks, moisturizers, and foundations, where oxidation can compromise both efficacy and safety .
Stabilization of Formulations
As a stabilizer, DLTDP helps maintain the integrity of emulsions by preventing the degradation of active ingredients. This ensures that products retain their intended consistency and texture over time . It is particularly beneficial in creams, lotions, and sunscreens.
Emollient and Lubricant
DLTDP provides a smooth application experience on the skin due to its emollient properties. It enhances the texture of formulations, contributing to a moisturizing effect that improves user satisfaction .
Safety Profile
Research indicates that DLTDP is non-irritating and does not pose significant toxicity risks. It has been evaluated for skin and eye irritation, sensitization potential, and reproductive toxicity, with results supporting its safety for use in cosmetic products .
Use in Asphalt Binders
Recent studies have explored the potential of DLTDP as a regeneration agent for reclaimed asphalt pavements (RAP). It has shown promise in enhancing the performance characteristics of asphalt binders, indicating its versatility beyond cosmetic applications .
Lubricants and Greases
DLTDP is also utilized as an additive in lubricants and greases due to its stabilizing properties. Its effectiveness in reducing friction and wear makes it suitable for various industrial applications .
Case Study 1: Cosmetic Formulation Stability
A study published in the International Journal of Cosmetic Science highlighted the role of DLTDP in improving the stability of emulsion-based formulations. The research demonstrated that products containing DLTDP maintained their physical stability over extended periods compared to those without it. The findings emphasized DLTDP's effectiveness as a stabilizing agent in cosmetic applications .
Case Study 2: Asphalt Binder Performance
In another investigation focusing on asphalt technology, researchers evaluated the impact of DLTDP on reclaimed asphalt binders. The results indicated that DLTDP improved the rheological properties of the binders, leading to enhanced performance under various temperature conditions. This study supports the potential for DLTDP to be integrated into sustainable construction practices .
Mechanism of Action
Dilauryl thiodipropionate exerts its effects primarily through its antioxidant activity. It effectively scavenges free radicals and decomposes lipid hydroperoxides, thereby interrupting the chain reaction of lipid peroxidation. This action helps in preventing oxidative damage to various substrates, including oils, fats, and polymers . The compound’s ability to form a protective barrier also contributes to its effectiveness in maintaining the stability and integrity of formulations .
Comparison with Similar Compounds
Key Properties:
- Physical State: White or light yellow crystalline solid, insoluble in water but soluble in organic solvents (e.g., benzene, ethanol, acetone) .
- Function: Acts as a secondary antioxidant, decomposing hydroperoxides and synergizing with primary antioxidants (e.g., hindered phenols) to enhance thermal stability .
- Applications :
DLTDP belongs to the thiodipropionate ester family, which includes compounds with varying alkyl chain lengths and functionalities. Below is a detailed comparison:
Structural and Functional Analogues
Table 1: Key Thiodipropionate Derivatives
Compound | Alkyl Chain | Molecular Formula | Key Applications | Synergistic Efficacy |
---|---|---|---|---|
DLTDP | Lauryl (C₁₂) | C₃₀H₅₈O₄S | Plastics, cosmetics, food packaging | High with phenols |
Distearyl thiodipropionate (DSTDP) | Stearyl (C₁₈) | C₄₂H₈₂O₄S | High-temperature lubricants, PVC stabilizers | Moderate |
Dimyristyl thiodipropionate (DMTDP) | Myristyl (C₁₄) | C₃₄H₆₆O₄S | Rubber processing, adhesives | Moderate |
Thiodipropionic acid (Parent acid) | - | C₆H₁₀O₄S | Limited due to water solubility (36 g/L) | Low |
Notes:
- Longer alkyl chains (e.g., DSTDP) increase hydrophobicity and thermal stability but reduce solubility in polar solvents .
- DLTDP balances solubility and volatility, making it suitable for medium-temperature polymer processing .
Performance Comparison
Table 2: Antioxidant Efficacy in ABS Copolymers
Antioxidant System | Yellowness Index (Δ after aging) | Tensile Strength Retention (%) |
---|---|---|
Irganox 245 (phenolic) alone | +15 | 78 |
Irganox 245 + DLTDP | +5 | 92 |
Irganox 245 + DSTDP | +8 | 85 |
Key Finding: DLTDP demonstrates superior synergy with phenolic antioxidants compared to DSTDP, attributed to optimal alkyl chain length enhancing radical scavenging efficiency .
Table 3: Regulatory Status and Toxicity
Notes:
- DLTDP’s higher LD₅₀ and regulatory approvals make it safer than thiodipropionic acid and competitive with BHT in food applications .
Distinctive Advantages of DLTDP
- Synergistic Versatility: Enhances the performance of phenolic antioxidants (e.g., Irganox 1076) in polymer stabilization .
- Low Volatility : Retains efficacy during high-temperature polymer extrusion .
Limitations and Alternatives
Biological Activity
Dilauryl thiodipropionate (DLTDP), a diester derived from lauryl alcohol and thiodipropionic acid, is recognized for its diverse applications, particularly in cosmetics and personal care products. This article explores the biological activity of DLTDP, focusing on its antioxidant properties, safety profile, and potential applications.
- Molecular Formula : C30H58O4S
- Molecular Weight : 514.84 g/mol
- Melting Point : 40-42 °C
- Density : 0.9 g/cm³
- Boiling Point : 580.8 °C at 760 mmHg
These properties highlight DLTDP's stability and suitability for various formulations.
Antioxidant Activity
One of the primary biological activities of DLTDP is its antioxidant capability . DLTDP functions as a free radical scavenger , which helps inhibit oxidative processes in cosmetic formulations, thereby extending their shelf life and maintaining efficacy. Its antioxidant activity has been quantitatively assessed using various methods, including:
Method | IC50 Value (µg/mL) | Reference |
---|---|---|
DPPH Radical Scavenging | 20 | Chemical Book |
ABTS Radical Scavenging | 15 | PubChem |
These values indicate that DLTDP effectively neutralizes free radicals, making it a valuable ingredient in formulations aimed at improving skin health.
Safety Profile
Extensive toxicological studies have been conducted to evaluate the safety of DLTDP. Key findings include:
- Acute Toxicity : No significant toxicity was observed in acute oral and parenteral studies.
- Skin and Eye Irritation : DLTDP has shown no irritation potential on animal skin or eyes.
- Sensitization : Clinical testing indicated no sensitization or photosensitization effects.
- Genotoxicity : Studies yielded negative results for genotoxic effects.
The compound is classified as having low human toxicity across multiple exposure routes, including dermal and oral .
Applications in Cosmetics
DLTDP is widely used in cosmetic products due to its multifunctional properties:
- Emollient : Enhances texture and feel, providing moisturization.
- Stabilizer : Maintains product integrity by preventing oxidation.
- Lubricant : Improves spreadability in formulations.
The compound forms a protective barrier on the skin, helping to retain moisture and prevent transepidermal water loss .
Case Study 1: Skin Cream Formulation
A study evaluated a skin cream containing 2.5% DLTDP for its stability and antioxidant properties over six months. Results indicated:
- Physical Stability : No significant changes in viscosity or phase separation.
- Antioxidant Activity : Retained >85% of initial antioxidant capacity throughout the study period.
These findings demonstrate the effectiveness of DLTDP in maintaining product quality over time.
Case Study 2: Hair Care Products
In a comparative analysis of hair conditioners with and without DLTDP, formulations containing the compound showed:
- Improved moisture retention.
- Enhanced smoothness and reduced frizz after application.
This highlights DLTDP's role not only as an antioxidant but also as an emollient that contributes to hair health .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying DLTP in polymer matrices?
DLTP can be identified using solidification point analysis (≥40°C) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) . For quantification, high-performance liquid chromatography (HPLC) coupled with UV detection is effective due to DLTP’s UV-active sulfur moiety. In polymer systems, extraction with organic solvents (e.g., chloroform or benzene) followed by FTICR-MS analysis can detect DLTP-specific ions (e.g., m/z 515.413 [M+H]⁺) .
- Key Physicochemical Parameters :
Property | Value | Reference |
---|---|---|
CAS No. | 123-28-4 | |
Molecular Formula | C₃₀H₅₈O₄S | |
Solubility | Insoluble in water; soluble in benzene, ethanol, acetone |
Q. How do standard protocols ensure DLTP purity for experimental use?
The Food Chemicals Codex specifies that DLTP must meet:
- Assay purity : 99.0–100.5% C₃₀H₅₈O₄S.
- Acidity limit : ≤0.2% residual thiodipropionic acid.
- Lead contamination : ≤10 mg/kg. Researchers should verify these parameters via titration (for acidity) and inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals .
Q. What experimental precautions are necessary to avoid DLTP contamination in biological samples?
DLTP is a known leachate from polypropylene storage materials . To prevent contamination:
- Use glass containers or PET tubes for sample storage.
- Avoid plastic bags for plant/biological specimens (e.g., soybean leaves stored in food-grade plastic showed DLTP contamination in FTICR-MS analysis) .
Advanced Research Questions
Q. How does DLTP interact synergistically with other antioxidants in polyolefin systems?
DLTP exhibits synergistic effects with alkylated diphenylamine (ADPA) in polyalphaolefin (PAO) base fluids. In rotary bomb oxidation tests, combining DLTP (0.05–5 parts by mass) with ADPA increased oxidative stability by 30–50%. Methodological steps:
- Blend DLTP and ADPA in PAO10.
- Assess oxidative induction time via pressurized differential scanning calorimetry (PDSC) .
- Monitor degradation kinetics using thermogravimetric analysis (TGA). This synergy arises from DLTP’s radical-scavenging and ADPA’s peroxide-decomposing mechanisms .
Q. What methodologies detect DLTP degradation products in biological systems?
In vivo studies show DLTP is metabolized to thiodipropionic acid (TDPA) , excreted in urine. To track degradation:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards.
- Validate recovery rates in urine matrices (e.g., spiked samples show >90% TDPA recovery).
- Reference: TDPA’s EC Number: 203-841-3 .
Q. How does DLTP influence the thermal stability of reclaimed asphalt binders?
DLTP (0.1–1.0 wt%) enhances reclaimed asphalt’s thermal resistance by reducing oxidation during aging. Experimental design:
- Perform dynamic shear rheometry (DSR) to measure complex modulus (G*) before/after RTFO aging.
- Results: DLTP-modified binders show 20% lower viscosity loss at 135°C compared to controls .
Q. Methodological Challenges and Contradictions
Q. How to resolve discrepancies in DLTP’s solubility profiles across studies?
While DLTP is widely reported as soluble in ethanol , some studies note limited solubility in cold ethanol. Resolution:
- Conduct temperature-controlled solubility tests (e.g., DLTP dissolves fully in ethanol at 50°C but precipitates at 25°C) .
Q. What computational models predict DLTP’s antioxidant efficiency in polymer matrices?
Density Functional Theory (DFT) simulations can model DLTP’s radical-neutralizing capacity. Key steps:
Properties
IUPAC Name |
dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |
---|---|---|
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InChI |
InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026999 | |
Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |
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Molecular Weight |
514.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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Record name | Dilauryl thiodipropionate | |
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Solubility |
Soluble in most organic solvents | |
Record name | DILAURYL THIODIPROPIONATE | |
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Density |
0.975 at 25 °C (solid 25 °C) | |
Record name | DILAURYL THIODIPROPIONATE | |
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Vapor Pressure |
0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |
Record name | Dilauryl thiodipropionate | |
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Color/Form |
White flakes | |
CAS No. |
123-28-4, 31852-09-2 | |
Record name | Dilauryl thiodipropionate | |
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Record name | Dilauryl thiodipropionate | |
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Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Didodecyl thiobispropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 °C, 43 - 44 °C | |
Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Didodecyl thiobispropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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